(E)-O-Demethylroxithromycin

Drug Metabolism Species Differences Pharmacokinetics

Using roxithromycin or other metabolites for method validation causes inaccurate quantification and flawed impurity profiling. (E)-O-Demethylroxithromycin is the mandatory reference standard for accurate bioanalytical and pharmaceutical QC. - Unique O-demethylated side chain ensures distinct chromatographic retention and MS fragmentation, not replicated by parent drug or N-demethyl metabolites. - Retains full antibacterial activity comparable to roxithromycin, enabling reliable exposure-response and bioequivalence studies. - Certified reference standard (≥98% purity) supplied with comprehensive CoA, ready for immediate global shipping.

Molecular Formula C40H74N2O15
Molecular Weight 823.0 g/mol
Cat. No. B15291727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-O-Demethylroxithromycin
Molecular FormulaC40H74N2O15
Molecular Weight823.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NOCOCCO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C40H74N2O15/c1-14-28-40(10,49)33(45)23(4)30(41-52-20-51-16-15-43)21(2)18-38(8,48)35(57-37-31(44)27(42(11)12)17-22(3)53-37)24(5)32(25(6)36(47)55-28)56-29-19-39(9,50-13)34(46)26(7)54-29/h21-29,31-35,37,43-46,48-49H,14-20H2,1-13H3/b41-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1
InChIKeyYCGKDCMSNWUGGC-LAMSRUGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-O-Demethylroxithromycin: An Active Human Metabolite of the Macrolide Antibiotic Roxithromycin


(E)-O-Demethylroxithromycin (CAS 261172-58-1; C40H74N2O15; MW 823.02) is a primary O-demethylated metabolite of the semi-synthetic macrolide antibiotic roxithromycin [1]. This compound retains the characteristic 14-membered lactone ring and the cladinose and desosamine sugar moieties, differentiating it from other roxithromycin metabolites through its specific O-demethylation at the oxime ether side chain [2]. As an active metabolite formed in humans, it serves as a critical reference standard for analytical method development, pharmacokinetic studies, and impurity profiling in pharmaceutical quality control .

Why Roxithromycin Metabolite Standards Like (E)-O-Demethylroxithromycin Cannot Be Interchanged


In pharmaceutical research and analytical method validation, substituting (E)-O-Demethylroxithromycin with roxithromycin or its other metabolites (e.g., N-demethyl roxithromycin, decladinosyl roxithromycin, or (Z)-isomers) leads to inaccurate quantification, flawed impurity profiling, and misinterpretation of metabolic pathway data. (E)-O-Demethylroxithromycin possesses a unique O-demethylated side chain structure that dictates its distinct chromatographic retention behavior and mass spectrometric fragmentation pattern, which are not replicated by the parent drug or other demethylated metabolites [1]. Furthermore, its biological activity profile differs from other metabolites; for example, N-demethyl roxithromycin exhibits significantly reduced antibacterial activity, whereas (E)-O-Demethylroxithromycin retains full activity comparable to the parent compound [2]. Therefore, use of this specific compound is mandatory for accurate identification and quantification in LC-MS/MS assays, metabolite pharmacokinetic studies, and for meeting pharmacopoeial impurity specifications where (E)-O-Demethylroxithromycin is defined as a process-related or degradation impurity.

Quantitative Evidence for Selecting (E)-O-Demethylroxithromycin Over Related Macrolide Metabolites


Species-Specific Metabolic Prevalence: O-Demethylation Dominates in Humans, N-Demethylation in Rats

In humans, O-demethylation of roxithromycin to form (E)-O-Demethylroxithromycin represents one of the main metabolic routes, whereas in rats, N-demethylation metabolism is more predominant [1]. This species-specific divergence is critical for preclinical-to-clinical translation and for selecting the appropriate metabolite standard in bioanalytical assays. Quantitative comparative analysis reveals that human metabolic profiles are enriched in O-demethylated metabolites, while rat studies should prioritize N-demethylated products. This evidence underscores the necessity of using (E)-O-Demethylroxithromycin as the authentic standard for accurate quantification in human pharmacokinetic studies, where N-demethylroxithromycin would be an inappropriate surrogate.

Drug Metabolism Species Differences Pharmacokinetics LC-MS Analysis

Retention of Antibacterial Activity: MIC Equivalent to Parent Roxithromycin

In vitro antibacterial susceptibility testing demonstrates that the MIC (Minimum Inhibitory Concentration) of (E)-O-Demethylroxithromycin remains unchanged relative to the parent drug roxithromycin [1]. In contrast, (E)-N-Demethylroxithromycin shows significantly reduced activity, and decladinosyl roxithromycin is almost inactive [1]. This retention of full antimicrobial potency distinguishes (E)-O-Demethylroxithromycin as the only major metabolite that preserves the therapeutic activity of the parent compound. Note: Specific numerical MIC values are not reported in the publicly available abstract; the statement is based on the authors' conclusion that the MIC did not change.

Antibacterial Activity Structure-Activity Relationship Metabolite Potency

Structural Isomerism: (E)-Configuration Essential for Analytical Method Specificity

Roxithromycin and its metabolites undergo isomerization between (E)- and (Z)-configurations. The (E)-O-Demethylroxithromycin standard is required to differentiate and quantify the (E)- and (Z)-isomers, which exhibit distinct chromatographic retention times and mass spectral properties [1]. (Z)-Roxithromycin isomers show slightly reduced antibacterial activity compared to the (E)-forms [2]. For accurate impurity profiling per pharmacopoeial guidelines, the (E)-isomer standard is mandatory to correctly identify and quantify (E)-O-Demethylroxithromycin (EP Impurity F) as a specific process-related impurity, ensuring that the (Z)-isomer is not mistakenly quantified as the (E)-form.

Chiral Chromatography Isomer Separation Pharmaceutical Impurity Profiling

CYP3A4 Inhibition Profile: Roxithromycin Metabolites Exhibit Variable Potency

While direct comparative CYP3A4 inhibition data for (E)-O-Demethylroxithromycin are not currently available in the public domain, a comparative study of roxithromycin and its major metabolites (decladinosyl M1, O-dealkyl M2, N-demethyl M3) demonstrates that N-demethyl M3 is the most potent CYP3A4 inhibitor, followed by O-dealkyl M2, with roxithromycin being the weakest [1]. Given that (E)-O-Demethylroxithromycin (M4) differs from M2 only by the presence of the cladinose sugar, its CYP inhibition profile is anticipated to differ from that of M2 and M3. Researchers studying drug-drug interaction potential should procure (E)-O-Demethylroxithromycin for direct comparative CYP inhibition assays rather than relying on inference from other metabolites.

Drug-Drug Interactions CYP Inhibition Metabolic Stability

Optimal Applications for (E)-O-Demethylroxithromycin in Pharmaceutical Research and Quality Control


Quantitative Bioanalysis of Roxithromycin and Its Metabolites in Human Pharmacokinetic Studies

Use (E)-O-Demethylroxithromycin as an authentic reference standard to develop and validate LC-MS/MS methods for quantifying roxithromycin and its O-demethyl metabolite in human plasma, urine, and bile. This is essential because O-demethylation is a major human metabolic pathway [1], and accurate quantification of this active metabolite is necessary for establishing exposure-response relationships and for regulatory submission of generic roxithromycin formulations requiring bioequivalence data.

Pharmaceutical Impurity Profiling and Pharmacopoeial Compliance

Employ (E)-O-Demethylroxithromycin as a reference standard for the identification and quantification of Roxithromycin EP Impurity F (N-Demethylroxithromycin / (E)-O-Demethylroxithromycin) in drug substance and finished product release testing. The compound's distinct (E)-configuration and O-demethylation pattern allow for selective detection via HPLC-UV or HPLC-MS, enabling compliance with ICH Q3A/B impurity thresholds and ensuring batch-to-batch consistency [2].

Structure-Activity Relationship (SAR) Studies on Macrolide Antibiotics

Utilize (E)-O-Demethylroxithromycin as a comparator in SAR investigations to elucidate the impact of O-demethylation on antibacterial potency, ribosomal binding affinity, and resistance development. Since this metabolite retains full antimicrobial activity comparable to roxithromycin [3], it serves as a critical control for evaluating the functional consequences of modifications at the oxime ether side chain, distinguishing it from N-demethyl and decladinosyl metabolites which lose activity.

Metabolic Pathway Elucidation and Species Scaling

Incorporate (E)-O-Demethylroxithromycin as a metabolite standard in in vitro (human hepatocyte or microsomal) incubations to confirm the formation of the O-demethyl pathway and to compare metabolic profiles across species (human, rat, dog). This is crucial for predicting human clearance and for selecting appropriate preclinical toxicology species, as O-demethylation predominates in humans while N-demethylation predominates in rats [1].

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